molecular formula C9H8ClFS B7997032 1-Allylsulfanyl-3-chloro-4-fluorobenzene

1-Allylsulfanyl-3-chloro-4-fluorobenzene

Cat. No.: B7997032
M. Wt: 202.68 g/mol
InChI Key: WIERQMCVMIYJGA-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-chloro-4-fluorobenzene is a substituted benzene derivative featuring an allylsulfanyl (-S-CH₂CH=CH₂) group at the 1-position, a chlorine atom at the 3-position, and a fluorine atom at the 4-position. This compound belongs to a class of organosulfur aromatic molecules, where the electron-withdrawing effects of chlorine and fluorine substituents modulate the reactivity of the aromatic ring.

Properties

IUPAC Name

2-chloro-1-fluoro-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFS/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERQMCVMIYJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-fluorobenzene with allyl mercaptan in the presence of a base such as sodium hydride (NaH). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-chloro-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the allylsulfanyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-Allylsulfanyl-3-chloro-4-fluorobenzene and related analogs can be analyzed through substituent effects, reactivity, and physicochemical properties. Below, we compare it with 3-Chloro-4-fluorobenzenesulfonyl chloride , a compound with overlapping substitution patterns but divergent functional groups.

Structural and Functional Group Analysis

  • This compound :

    • Functional groups: Allylsulfanyl (thioether), chloro, fluoro.
    • Electron effects: Allylsulfanyl is a weakly electron-donating group due to sulfur’s lone pairs, while chlorine and fluorine are electron-withdrawing via inductive effects.
    • Reactivity: The thioether sulfur can undergo oxidation to sulfoxides or sulfones. The allyl group may participate in cycloadditions or polymerizations.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride (from evidence ):

    • Functional groups: Sulfonyl chloride (-SO₂Cl), chloro, fluoro.
    • Electron effects: The sulfonyl chloride is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitutions to specific positions.
    • Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters.

Physicochemical Properties

Property This compound 3-Chloro-4-fluorobenzenesulfonyl chloride
Molecular Formula C₉H₈ClFS C₆H₃Cl₂FO₂S
Molecular Weight (g/mol) ~202.6 (estimated) 229.0562
Key Functional Groups Allylsulfanyl, Cl, F Sulfonyl chloride, Cl, F
Reactivity Profile Oxidation, allylic reactions Nucleophilic substitution, hydrolysis

Electronic and Steric Effects

  • In 3-Chloro-4-fluorobenzenesulfonyl chloride, the sulfonyl chloride group strongly deactivates the ring, making it less reactive toward electrophiles but highly susceptible to nucleophilic attack at the sulfur center .
  • Steric Considerations :

    • The allylsulfanyl group introduces steric bulk, which may hinder reactions at the ortho positions.
    • The planar sulfonyl chloride group imposes minimal steric hindrance but significant electronic effects.

Biological Activity

1-Allylsulfanyl-3-chloro-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClFSC_9H_9ClFS and can be represented structurally as follows:

Structure C6H4(Cl)(F)S(C3H5)\text{Structure }\quad \text{C}_6\text{H}_4(\text{Cl})(\text{F})-\text{S}(\text{C}_3\text{H}_5)

This compound features an allyl sulfanyl group, a chloro group, and a fluorine atom attached to a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the allyl sulfanyl group is believed to enhance this activity through interactions with microbial cell membranes or critical metabolic pathways.

Anti-inflammatory Effects: Studies have shown that some sulfanyl compounds can modulate inflammatory responses. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxic mechanism could be related to apoptosis induction or cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The chloro and fluorine substituents may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The compound might interact with various receptors involved in inflammation and cell proliferation.

Case Studies

  • Antimicrobial Activity Study:
    • Objective: Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology: Disk diffusion method was employed using concentrations of 10 µg, 50 µg, and 100 µg.
    • Results: Significant inhibition zones were observed at higher concentrations, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Study:
    • Objective: Evaluate the effect on cytokine production in vitro.
    • Methodology: Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.
    • Results: A dose-dependent decrease in IL-6 and TNF-alpha production was noted, suggesting anti-inflammatory properties.
  • Cytotoxicity Assessment:
    • Objective: Determine cytotoxic effects on cancer cell lines (e.g., HeLa, MCF-7).
    • Methodology: MTT assay was conducted to evaluate cell viability post-treatment.
    • Results: IC50 values indicated significant cytotoxicity at micromolar concentrations.

Data Table

Study TypeConcentration (µg/ml)Observed EffectReference
Antimicrobial10, 50, 100Inhibition zones observed[Research Study 1]
Anti-inflammatoryVariesDecreased IL-6/TNF-alpha[Research Study 2]
CytotoxicityVariesReduced cell viability[Research Study 3]

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